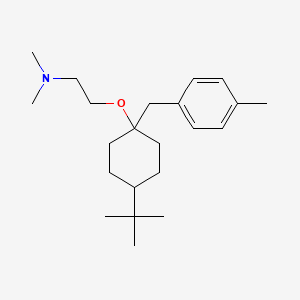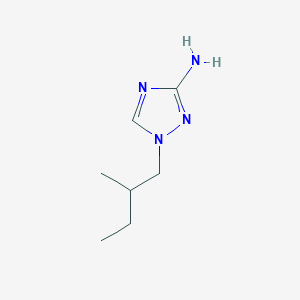
1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-methylbutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-methylbutylamine with 1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides, and in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a 2-methylpropyl group instead of a 2-methylbutyl group. It may exhibit different biological activities and chemical reactivity.
1-(2-methylbutyl)-1H-1,2,3-triazol-3-amine: This compound has a different triazole ring (1,2,3-triazole) and may have distinct properties and applications.
1-(2-methylbutyl)-1H-1,2,4-triazol-5-amine: This compound has the amine group at a different position on the triazole ring (position 5 instead of position 3), which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(2-methylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-3-6(2)4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10) |
Clave InChI |
XUGOXOAMRIAZEM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CN1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


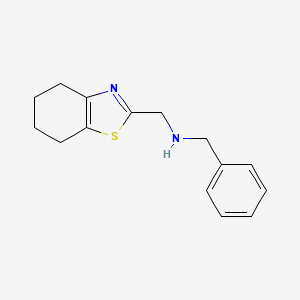

![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)

![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)

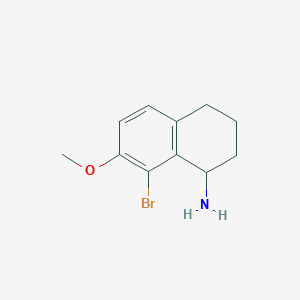

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
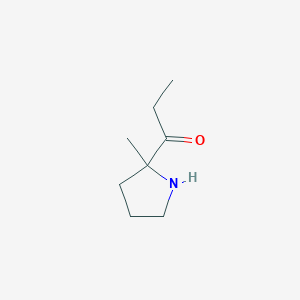
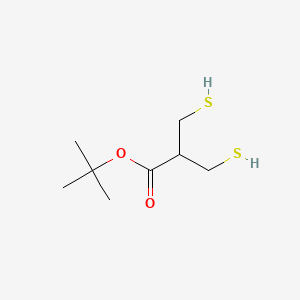
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
